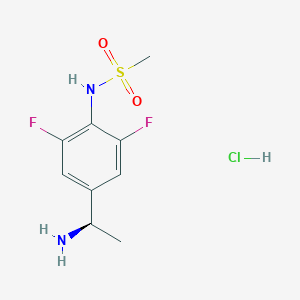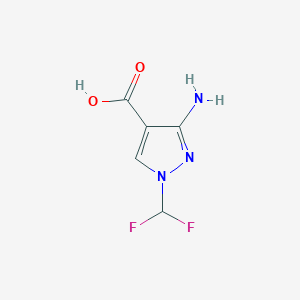
(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and methanesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and ®-1-amino-2-propanol.
Formation of Intermediate: The intermediate is formed by reacting 2,6-difluoroaniline with ®-1-amino-2-propanol under controlled conditions.
Sulfonamide Formation: The intermediate is then treated with methanesulfonyl chloride to form the sulfonamide derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Formation of oxides and hydroxyl derivatives.
Reduction Products: Formation of amines and other reduced forms.
Substitution Products: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Assays: Used in biochemical assays to study enzyme activity and inhibition.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Drug Development: Explored as a lead compound in drug development for various diseases.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals.
Material Science:
Mécanisme D'action
The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Receptor Interaction: Interacting with specific receptors to modulate biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(1-aminoethyl)benzenesulfonamide hydrochloride
- ®-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Uniqueness
- Structural Differences : The presence of difluorophenyl and methanesulfonamide groups distinguishes ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride from similar compounds.
- Biological Activity : Exhibits unique biological activities and potential therapeutic applications compared to its analogs.
This detailed article provides a comprehensive overview of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H13ClF2N2O2S |
|---|---|
Poids moléculaire |
286.73 g/mol |
Nom IUPAC |
N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H12F2N2O2S.ClH/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15;/h3-5,13H,12H2,1-2H3;1H/t5-;/m1./s1 |
Clé InChI |
XGTMJUVUJJEZAD-NUBCRITNSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl |
SMILES canonique |
CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740818.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740845.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11740852.png)
![3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11740859.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740866.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)

![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11740904.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740911.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11740916.png)
![N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740917.png)
![1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)
